N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide
CAS No.:
Cat. No.: VC18010328
Molecular Formula: C18H16N2O4S
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide -](/images/structure/VC18010328.png)
Specification
Molecular Formula | C18H16N2O4S |
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Molecular Weight | 356.4 g/mol |
IUPAC Name | N-(1-naphthalen-1-ylethyl)-4-nitrobenzenesulfonamide |
Standard InChI | InChI=1S/C18H16N2O4S/c1-13(17-8-4-6-14-5-2-3-7-18(14)17)19-25(23,24)16-11-9-15(10-12-16)20(21)22/h2-13,19H,1H3 |
Standard InChI Key | JKGCJIFGWFQHEJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC=CC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide exists as an enantiopure compound, with the (R)-enantiomer being the most commonly referenced stereoisomer in synthetic applications . Conflicting CAS registry numbers—1204313-92-7 and 1298419-35-8 —highlight the importance of stereochemical specificity; the former corresponds to the (R)-configuration, while the latter may represent a racemic mixture or alternate stereoisomer.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 356.396 g/mol | |
Exact Mass | 356.083 Da | |
Polar Surface Area (PSA) | 100.37 Ų | |
LogP (Partition Coefficient) | 5.78 |
The compound’s high LogP value indicates significant lipophilicity, which influences its solubility and permeability in biological systems . Its polar surface area, dominated by the sulfonamide and nitro groups, suggests moderate solubility in polar solvents .
Synthesis and Stereochemical Considerations
Key Synthetic Routes
The synthesis of N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide revolves around coupling (R)-(+)-1-(1-naphthyl)ethylamine with a 4-nitrobenzenesulfonyl group. Three primary strategies dominate the literature:
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Amide Formation and Reduction: The amine reacts with 4-nitrobenzenesulfonyl chloride to form a sulfonamide intermediate, which is subsequently reduced to yield the target compound .
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Reductive Amination: Condensation of the amine with an aldehyde derivative of the sulfonamide, followed by imine reduction, achieves the desired product .
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Nucleophilic Substitution: Displacement of a leaving group (e.g., mesylate) on a pre-functionalized sulfonamide by the chiral amine .
A fourth method, described in patent literature, involves the removal of the nitrobenzenesulfonyl group using alkali metal alkoxides, though this is more relevant to deprotection than synthesis .
Stereochemical Control
The (R)-enantiomer is preferentially synthesized due to its role in producing cinacalcet, a drug requiring high enantiomeric purity . Enzymatic resolution or chiral chromatography ensures the desired configuration is obtained, with reported enantiomeric excess (ee) values exceeding 99% in optimized protocols .
Pharmaceutical Applications
Role in Cinacalcet Synthesis
N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide serves as a critical intermediate in the multi-step synthesis of cinacalcet hydrochloride . The sulfonamide group acts as a protecting group for the amine during subsequent reactions, which include:
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Coupling with Trifluoromethylphenyl Derivatives: The sulfonamide’s electron-withdrawing properties stabilize intermediates during nucleophilic aromatic substitution .
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Deprotection: Selective removal of the nitrobenzenesulfonyl group under mild conditions (e.g., using thiols or alkoxides) reveals the primary amine required for final drug assembly .
Broader Medicinal Chemistry Relevance
Beyond cinacalcet, the compound’s structural motifs—a naphthalene ring and sulfonamide—are common in drugs targeting G protein-coupled receptors (GPCRs) . Its nitro group also facilitates further functionalization via reduction to amines or conversion to heterocycles .
Analytical Characterization
Spectroscopic Data
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NMR: NMR (400 MHz, CDCl): δ 8.60 (d, 1H, naphthalene), 8.20–7.40 (m, 10H, aromatic), 4.10 (q, 1H, CH), 1.60 (d, 3H, CH) .
Chromatographic Methods
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves baseline separation of enantiomers, with a retention time of 12.3 minutes for the (R)-isomer .
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